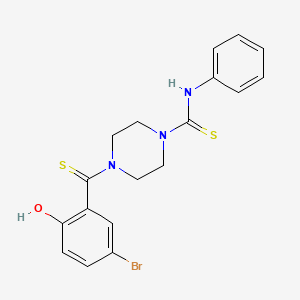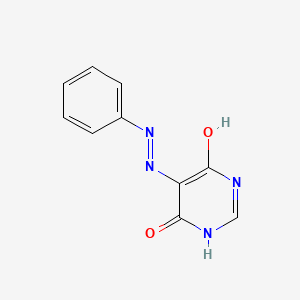
5-(2-Phenyldiazenyl)-4,6-pyrimidinediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2-Phenyldiazenyl)-4,6-pyrimidinediol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as Phenylazonicotinamide (PANA) and has a molecular formula of C11H9N5O2. In
Scientific Research Applications
Synthesis and Characterization of Pyrimidine Derivatives
- Pyrimidine derivatives, including those related to 5-(2-Phenyldiazenyl)-4,6-pyrimidinediol, have been synthesized through various chemical reactions, showcasing their potential in the development of new compounds with possible pharmaceutical applications. For example, the synthesis of novel pyrazole- and pyrimidine-based derivatives was reported, highlighting their potential in drug design due to their pharmacological therapeutic potentials (Ajani et al., 2019)(source).
Optical and Electronic Properties
- Studies on pyrimidine derivatives have also explored their electronic and linear as well as nonlinear optical properties. These investigations provide insights into the utility of these compounds in medicine and nonlinear optics fields, making them valuable for various technological applications (Hussain et al., 2020)(source).
Antiviral Activities
- Some pyrimidine derivatives have shown antiviral activities, particularly against retroviruses. This highlights their potential in the development of antiretroviral therapies, contributing to the treatment of viral infections (Hocková et al., 2003)(source).
Antibacterial and Antifungal Activities
- The antimicrobial properties of pyrimidine derivatives have been evaluated, with some compounds exhibiting significant antibacterial and antifungal activities. These findings suggest their potential application in combating microbial infections (Kamdar et al., 2011)(source).
Anti-inflammatory Properties
- Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. These studies provide a foundation for the development of new anti-inflammatory agents that could be used in the treatment of various inflammatory disorders (Munde et al., 2022)(source).
properties
IUPAC Name |
4-hydroxy-5-phenyldiazenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c15-9-8(10(16)12-6-11-9)14-13-7-4-2-1-3-5-7/h1-6H,(H2,11,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEMONUXDVJCEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(N=CNC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666659 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-butyl-2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2926874.png)

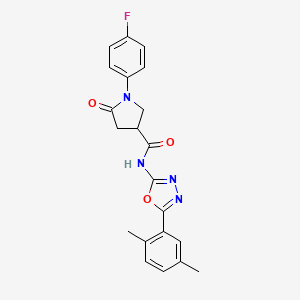
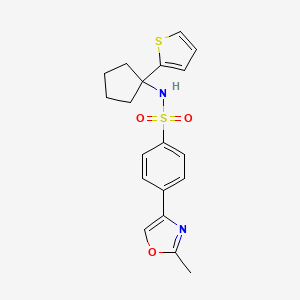
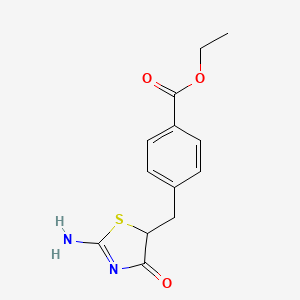
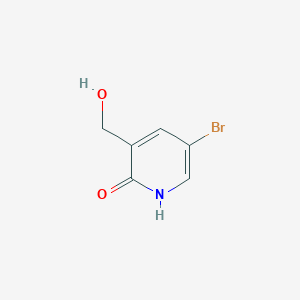
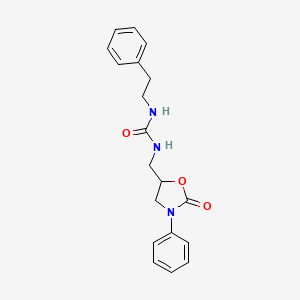
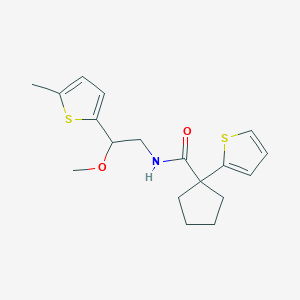
![N-(4-acetylphenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2926890.png)
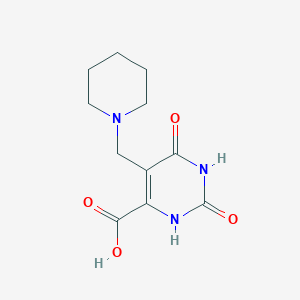

![(Z)-2-Cyano-3-(furan-2-yl)-N-[2-(4-methylsulfonylphenyl)ethyl]prop-2-enamide](/img/structure/B2926893.png)
